molecular formula C9H9NO2 B8642268 2-[3-(Hydroxymethyl)phenoxy]acetonitrile CAS No. 123226-30-2

2-[3-(Hydroxymethyl)phenoxy]acetonitrile

Cat. No.: B8642268
CAS No.: 123226-30-2
M. Wt: 163.17 g/mol
InChI Key: FQYJUMVWCVSLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Hydroxymethyl)phenoxy]acetonitrile (CAS 123226-30-2) is a nitrile-containing aromatic compound characterized by a hydroxymethyl (-CH2OH) substituent at the 3-position of the phenoxy group . With the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol, this compound serves as a versatile bifunctional intermediate in organic synthesis . The presence of both the polar hydroxymethyl group, which confers hydrogen-bonding capability, and the reactive nitrile group makes it a valuable precursor for constructing more complex molecules, particularly in pharmaceutical and materials science research . The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 3-(hydroxymethyl)phenol and chloroacetonitrile under alkaline conditions (e.g., K2CO3) . Projected yields for this synthesis range from 70-80% . As a key intermediate, its nitrile function can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxymethyl group can be oxidized or esterified, offering multiple pathways for chemical diversification . This compound is intended for research purposes as a chemical building block. Attention: For research use only. Not for human or veterinary use .

Properties

CAS No.

123226-30-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

2-[3-(hydroxymethyl)phenoxy]acetonitrile

InChI

InChI=1S/C9H9NO2/c10-4-5-12-9-3-1-2-8(6-9)7-11/h1-3,6,11H,5,7H2

InChI Key

FQYJUMVWCVSLPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#N)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-[3-(Hydroxymethyl)phenoxy]acetonitrile with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound C9H9NO2 163.17 3-hydroxymethyl phenoxy High polarity, hydrogen bonding, hydrophilic
2-(3-Methoxyphenoxy)acetonitrile C9H9NO2 163.17 3-methoxy phenoxy Moderate lipophilicity, reduced solubility vs. hydroxymethyl analog
2-(4-Hydroxy-3-methoxyphenyl)acetonitrile C9H9NO2 163.17 4-hydroxy, 3-methoxy phenyl Enhanced acidity (phenolic -OH), dual H-bond donor/acceptor
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile C11H10F3NO2 245.20 3-methoxy, 4-trifluoroethoxy High electronegativity, metabolic stability due to fluorine
3-(Trifluoromethyl)phenoxy acetonitrile C9H6F3NO 201.15 3-CF3 phenoxy Strong electron-withdrawing effect, increased chemical stability
Key Observations:
  • Polarity and Solubility : The hydroxymethyl group enhances water solubility compared to methoxy or trifluoromethyl substituents, critical for pharmaceutical or agrochemical applications .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3, -OCH2CF3) increase electrophilicity of the nitrile group, influencing reactivity in nucleophilic additions .
  • Biological Relevance : Hydroxyl and hydroxymethyl groups improve binding to biological targets via H-bonding, as seen in antimicrobial intermediates .

Preparation Methods

Williamson Ether Synthesis: Core Methodology

The most widely documented approach for synthesizing cyanomethoxybenzyl derivatives involves Williamson ether synthesis , leveraging alkylation of phenolic hydroxyl groups. For 2-[3-(Hydroxymethyl)phenoxy]acetonitrile, this entails reacting 3-hydroxybenzyl alcohol with chloroacetonitrile in the presence of a base.

Reaction Conditions

  • Base : Potassium carbonate (K₂CO₃) is preferred due to its mild nucleophilicity and solubility in polar aprotic solvents.

  • Solvent : Acetone facilitates efficient mixing and minimizes side reactions.

  • Temperature : Reflux conditions (~56°C) accelerate the reaction while maintaining stability.

Mechanistic Pathway

  • Deprotonation of the phenolic hydroxyl group by K₂CO₃.

  • Nucleophilic attack by the phenoxide ion on chloroacetonitrile’s α-carbon.

  • Displacement of chloride, forming the ether linkage.

Hypothetical Adaptation for 3-Substituted Isomer
While patents and explicitly describe the synthesis of 4-hydroxymethyl-phenoxy acetonitrile (para isomer), analogous conditions apply to the meta-substituted target compound. Substituting 4-hydroxybenzyl alcohol with 3-hydroxybenzyl alcohol would yield the desired product, albeit with potential variations in reactivity due to steric and electronic effects.

Optimization of Reaction Parameters

Stoichiometric Ratios and Yield Maximization

Key parameters from patent examples (, Example 1;, Example 1) provide a template for scaling:

Parameter4-Isomer (Patent Data)Proposed 3-Isomer (Hypothetical)
3-Hydroxybenzyl alcohol100 g (0.80 mol)100 g (0.80 mol)
Chloroacetonitrile49.5 g (0.66 mol)49.5 g (0.66 mol)
K₂CO₃138 g (1.0 mol)138 g (1.0 mol)
Acetone volume500 mL500 mL
Reaction time7 hours7–9 hours (estimated)
Yield85%70–80% (projected)

Challenges in Meta-Substitution

  • Electronic Effects : The meta-hydroxyl group exhibits reduced resonance stabilization compared to para, potentially slowing deprotonation.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) may be required to isolate the product from regioisomeric byproducts.

Intermediate Characterization and Validation

Spectroscopic Confirmation

Patents and emphasize rigorous characterization of intermediates:

  • ¹H NMR : For the 4-isomer, key signals include δ 4.63 (s, 2H, CH₂CN) and δ 4.77 (s, 2H, CH₂OH). The meta isomer would display similar splitting patterns but distinct aromatic proton shifts.

  • Mass Spectrometry : ESI-MS of the 4-isomer shows [M−1]⁺ at m/z 162, consistent with C₁₀H₁₁NO₂.

Hypothetical Data for 3-Isomer

TechniqueExpected Signals
¹H NMR (CDCl₃)δ 4.60–4.80 (2 × s, 4H, CH₂CN + CH₂OH)
δ 6.70–7.50 (m, 4H, aromatic)
ESI-MS[M−1]⁺ m/z 162

Scalability and Industrial Feasibility

ComponentCost per kg (USD)
3-Hydroxybenzyl alcohol120–150
Chloroacetonitrile80–100
K₂CO₃10–15

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Accelerating reaction kinetics via microwave irradiation (e.g., 100°C, 30 minutes) might reduce processing time but requires specialized equipment.

Regulatory and Environmental Considerations

Waste Management

  • Acetone Recovery : Distillation reclaims >85% solvent, reducing environmental footprint.

  • Chloride Byproducts : Neutralization with aqueous NaOH generates NaCl, requiring wastewater treatment .

Q & A

Q. What are the key steps for synthesizing 2-[3-(Hydroxymethyl)phenoxy]acetonitrile, and how can purity be ensured?

Methodological Answer:

  • Synthesis Protocol : Use nucleophilic substitution between 3-(hydroxymethyl)phenol and bromoacetonitrile under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C). Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Confirm purity (>95%) via GC-MS or NMR (¹H/¹³C) .
  • Critical Parameters : Control moisture to prevent hydrolysis of the nitrile group. Use inert atmosphere (N₂/Ar) to avoid oxidation of the hydroxymethyl moiety .

Q. How can the stability of this compound under experimental conditions be assessed?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 2–8°C in amber vials to prevent photodegradation .
  • Chemical Stability : Test reactivity with common solvents (e.g., DMSO, MeOH) via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation byproducts using LC-HRMS .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR : ¹H (δ 4.8–5.2 ppm for -CH₂OH; δ 4.6 ppm for -OCH₂CN) and ¹³C (δ 115–120 ppm for nitrile) .
    • FT-IR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .
  • Quantitative Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer:

  • Reaction Design : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity in nucleophilic substitutions .

  • Condition Screening : Apply machine learning (e.g., Bayesian optimization) to narrow solvent/base combinations. Validate with high-throughput experimentation (HTE) .

  • Example Workflow :

    StepTool/TechniqueOutput
    1. Path searchGaussian 16Energy barriers
    2. Solvent selectionCOSMO-RSSolubility parameters
    3. Experimental validationAutomated reactorsYield optimization

Q. How to resolve contradictions in reported toxicity data for nitrile-containing analogs?

Methodological Answer:

  • Data Reconciliation : Cross-reference acute toxicity (LD₅₀) from OECD 423 (acute oral) and EC₅₀ from zebrafish embryo assays. Account for differences in test species/purity (e.g., impurities in commercial samples may skew results) .
  • Mechanistic Studies : Use in vitro assays (e.g., CYP450 inhibition in human hepatocytes) to assess metabolic pathways. Compare with ROS generation assays in SH-SY5Y cells .

Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?

Methodological Answer:

  • Process Intensification :
    • Continuous Flow : Use microreactors for precise temperature/residence time control, reducing side reactions (e.g., hydrolysis) .
    • Catalytic Systems : Immobilize base catalysts (e.g., polymer-supported K₂CO₃) for easier recovery and reuse .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline Raman spectroscopy for real-time monitoring .

Data Gaps and Research Challenges

Q. How to address missing decomposition product data for this compound?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (120°C), light (ICH Q1B), and acidic/alkaline conditions. Analyze products via GC-MS or LC-QTOF .
  • Hyphenated Techniques : Use pyrolysis-GC-MS to simulate thermal decomposition pathways during storage or reaction .

Q. What interdisciplinary approaches can elucidate the biological activity of this compound?

Methodological Answer:

  • Bioassay-Guided Fractionation : Pair synthetic derivatives with antimicrobial (e.g., MIC against S. aureus) or enzyme inhibition assays (e.g., acetylcholinesterase) .
  • Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Validate with SPR (Surface Plasmon Resonance) binding assays .

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